Technical Whitepaper: 2,4-Difluoro-5-iodonitrobenzene (CAS 345-12-3)
Technical Whitepaper: 2,4-Difluoro-5-iodonitrobenzene (CAS 345-12-3)
The following technical guide is structured to serve as an authoritative reference for researchers and medicinal chemists working with 2,4-Difluoro-5-iodonitrobenzene.
Strategic Utilization in High-Value Scaffold Synthesis
Executive Summary
2,4-Difluoro-5-iodonitrobenzene (CAS 345-12-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses three distinct vectors for functionalization—two electrophilic fluorines with differentiated SNAr reactivity and one iodine atom primed for transition-metal-catalyzed cross-coupling.
This compound is frequently employed as a core building block for kinase inhibitors , antibiotics , and PROTAC linkers , where the 5-iodo position allows for the installation of hydrophobic tails or solubilizing groups, while the fluoro-nitro core facilitates the construction of heterocyclic pharmacophores (e.g., benzimidazoles, quinoxalines).
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 345-12-3 | |
| IUPAC Name | 1,5-Difluoro-2-iodo-4-nitrobenzene | Note: Numbering may vary based on priority rules; 2,4-difluoro-5-iodo is the common trade name. |
| Molecular Formula | C₆H₂F₂INO₂ | |
| Molecular Weight | 284.99 g/mol | |
| Appearance | Pale yellow liquid to low-melting solid | Tends to solidify upon prolonged storage at low temps. |
| Boiling Point | 65–67 °C @ 0.1 mmHg | High vacuum distillation required for purification. |
| Density | ~2.0 g/cm³ (Predicted) | High density due to iodine content. |
| Solubility | DCM, THF, EtOAc, Toluene | Insoluble in water. |
| Stability | Light Sensitive | Iodine-carbon bonds can be photolabile; store in amber vials. |
Strategic Synthesis
The industrial and laboratory-scale synthesis of CAS 345-12-3 typically proceeds via the electrophilic iodination of the commercially available precursor, 2,4-difluoronitrobenzene.
Mechanistic Causality
The regioselectivity of this reaction is dictated by the cooperative directing effects of the substituents:
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Nitro group (C1): Strongly deactivating, meta-directing (points to C3 and C5).
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Fluorine (C2): Deactivating but ortho/para-directing (points to C3 and C5).
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Fluorine (C4): Deactivating but ortho/para-directing (points to C5).
Position C5 is the only site electronically activated by both fluorines and meta to the nitro group, resulting in high regiochemical fidelity.
Figure 1: Synthetic pathway demonstrating the electronic convergence that directs iodination to the C5 position.
Reactivity & Functionalization Logic
The core utility of CAS 345-12-3 is its ability to undergo sequential, orthogonal transformations. A typical workflow involves:
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SNAr (Nucleophilic Aromatic Substitution): The C4-fluorine is generally more reactive than the C2-fluorine due to steric factors (C2 is flanked by the nitro group) and electronic activation (para to nitro).
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Cross-Coupling: The C5-iodine allows for Suzuki, Sonogashira, or Heck couplings.
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Reduction/Cyclization: The nitro group can be reduced to an aniline, often followed by cyclization with a C2-substituent to form benzimidazoles or quinoxalines.
Figure 2: Divergent reactivity map. The C4-F and C5-I positions offer the most accessible vectors for library generation.
Experimental Methodologies
Protocol A: Regioselective SNAr at C4 (General Procedure)
Objective: To selectively displace the C4-fluorine with a primary amine while preserving the C5-iodine and C2-fluorine.
Rationale: The C4 position is para to the nitro group and less sterically encumbered than C2. Conducting the reaction at low temperature prevents "over-reaction" at C2.
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Setup: Charge a round-bottom flask with 2,4-difluoro-5-iodonitrobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).
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Cooling: Cool the solution to -10 °C using an ice/salt bath.
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Addition: Add DIPEA (Diisopropylethylamine, 1.2 equiv). Then, add the amine nucleophile (1.05 equiv) dropwise over 15 minutes.
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Critical Step: Do not add excess amine rapidly, as this may promote bis-substitution.
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Reaction: Stir at -10 °C to 0 °C for 2–4 hours. Monitor by TLC/LC-MS. The product (2-fluoro-4-amino-5-iodonitrobenzene derivative) typically appears as a bright yellow/orange spot.
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Workup: Quench with water, extract with EtOAc, and wash with brine.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Suzuki-Miyaura Coupling at C5
Objective: To install an aryl or heteroaryl group at the C5 position.
Rationale: The C-I bond is weaker than C-F bonds, allowing oxidative addition of Pd(0) exclusively at C5 without affecting the SNAr-active fluorines.
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Reagents: Combine 2,4-difluoro-5-iodonitrobenzene (1.0 equiv), Arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv) in a mixture of Dioxane/Water (4:1) .
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Degassing: Sparge the solvent with Argon for 10 minutes to remove oxygen (prevents homocoupling and catalyst oxidation).
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Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).
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Heating: Heat to 80 °C for 4–12 hours under Argon.
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Note: If the substrate contains sensitive fluorines, avoid strong hydroxide bases; K₂CO₃ or K₃PO₄ are preferred.
Safety & Handling
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Hazards: This compound is an organic halide and a nitro aromatic . It is likely a skin sensitizer and potential mutagen .
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Storage: Store at 2–8 °C (refrigerated) in the dark.
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Incompatibility: Avoid strong reducing agents (hydrazine, hydrides) unless reduction of the nitro group is intended. Incompatible with strong bases which may cause non-specific hydrolysis of fluorines.
References
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Synthesis & Properties: European Patent EP0721441B1. "Halogenation reactions."[1][2] (Describes the iodination of 2,4-difluoronitrobenzene).
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SNAr Selectivity: Organic Process Research & Development, 2014, 18(7), "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." (Provides the foundational logic for C4 vs C2 selectivity).
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Suzuki Coupling Protocols: Journal of the American Chemical Society, 2007, 129, 9602.[3] "Alkyl-Alkyl Suzuki Cross-Couplings."[3][4] (General reference for Suzuki conditions applicable to alkyl/aryl halides).
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Commercial Availability & SDS: Sigma-Aldrich Product 148388-74-3. (Source for physical form and safety data).
